molecular formula C22H20ClN3O4 B11380156 5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11380156
M. Wt: 425.9 g/mol
InChI Key: AZYGPBZGPWVSPA-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, which is known for its diverse biological activities, and an oxadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the oxadiazole ring, and the final coupling to form the carboxamide. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling to Form Carboxamide: The final step involves coupling the oxadiazole intermediate with the benzofuran derivative using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole moiety may inhibit microbial enzymes, while the benzofuran core could interact with inflammatory pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-chlorobenzofuran share structural similarities with the benzofuran core.

    Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 4-phenyl-1,2,5-oxadiazole are structurally related to the oxadiazole moiety.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide lies in its combination of the benzofuran and oxadiazole moieties, which may confer a unique set of biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c1-11(2)28-15-7-5-14(6-8-15)19-21(26-30-25-19)24-22(27)20-13(4)16-10-17(23)12(3)9-18(16)29-20/h5-11H,1-4H3,(H,24,26,27)

InChI Key

AZYGPBZGPWVSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C)C

Origin of Product

United States

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